molecular formula C10H13ClN2O3S B7460568 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No. B7460568
M. Wt: 276.74 g/mol
InChI Key: VIKLYUWRSUNMMP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide, also known as CESA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CESA has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting their production, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activity of the cyclooxygenase enzyme, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide in lab experiments is that it possesses anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, the compound may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide. One area of research could be focused on elucidating the compound's mechanism of action. This could involve studying its effects on various signaling pathways involved in inflammation and pain. Another area of research could be focused on developing more potent and selective analogs of this compound for therapeutic use. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as cancer and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. While the compound's mechanism of action is not fully understood, it has been shown to reduce inflammation, pain, and fever. Future research could focus on elucidating the compound's mechanism of action and developing more potent and selective analogs for therapeutic use.

Synthesis Methods

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide can be synthesized by reacting 4-(ethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a melting point of 187-189°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and elemental analysis.

Scientific Research Applications

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to have analgesic and antipyretic effects by modulating the activity of the cyclooxygenase enzyme. Due to its pharmacological properties, this compound has been investigated for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.

properties

IUPAC Name

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-2-12-17(15,16)9-5-3-8(4-6-9)13-10(14)7-11/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKLYUWRSUNMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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